molecular formula C7H11N3O B1647476 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol CAS No. 601515-87-1

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol

Cat. No. B1647476
CAS RN: 601515-87-1
M. Wt: 153.18 g/mol
InChI Key: MZDUCYVHZOVGKO-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a chemical compound with the linear formula C7H12O1N3Cl1 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been achieved through the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .


Molecular Structure Analysis

The molecular structure of “(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” can be represented by the SMILES string “OCC1=C(CNCC2)N2C=N1.Cl” and the InChI key .


Physical And Chemical Properties Analysis

“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a solid substance . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Chemical Research

“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a unique chemical compound that is used in various chemical research applications . It is often used as a building block in the synthesis of more complex molecules .

Antibacterial Activity

One of the significant applications of this compound is in the field of antibacterial research. It has been found that derivatives of this compound exhibit excellent antibacterial activity . For instance, hydrazone derivatives of this compound have shown promising results against E. coli and S. aureus .

Antimicrobial Activity

In addition to antibacterial activity, this compound and its derivatives also exhibit antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .

Neuroprotective Agent

This compound is also being studied for its potential as a neuroprotective agent. It has been found that a class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds, which includes this compound, can be used to reduce neurotoxic injury associated with anoxia or ischemia, which typically follows stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions accompanied by inflammation, including rheumatoid arthritis, neuropathic, and inflammatory pain .

Drug Development

This compound is also used in the development of new drugs. For instance, it is used as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates .

Safety and Hazards

The safety information for “(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” includes hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P280) .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h4,8,11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDUCYVHZOVGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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